molecular formula C13H18N2O3 B2994390 N-cyclopentyl-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034318-68-6

N-cyclopentyl-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2994390
CAS RN: 2034318-68-6
M. Wt: 250.298
InChI Key: QFNCZXLFNBOADJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as Cilnidipine, is a dihydropyridine calcium channel blocker that is widely used in the treatment of hypertension. It was first synthesized in 1991 by Japanese researchers and has since gained popularity due to its unique mechanism of action and superior efficacy compared to other calcium channel blockers.

Scientific Research Applications

Synthesis and Derivative Formation

  • N-cyclopentyl-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is involved in the synthesis of various heterocyclic derivatives. For instance, it can participate in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to form derivatives like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione. This process is significant in organic chemistry for creating complex molecular structures used in various applications, including medicinal chemistry (Bacchi et al., 2005).

Inhibitor Development for Medical Applications

  • Compounds structurally related to N-cyclopentyl-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide have been studied for their potential as selective inhibitors in kinase reactions. For example, substituted dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. This is crucial in the development of new therapeutic drugs for treating cancers and other diseases where kinase activity plays a role (Schroeder et al., 2009).

Antifolate Properties

  • Derivatives of dihydropyridine-3-carboxamide have been explored for their antifolate properties. These compounds are studied for their potential in inhibiting certain enzymes and cellular growth, which is significant in the development of chemotherapy agents for cancer treatment (Degraw et al., 1992).

Enaminones in Anticonvulsant Research

  • Research has been conducted on enaminone derivatives of dihydropyridine-3-carboxamide for their potential use as anticonvulsants. These studies contribute to the development of new drugs for treating epilepsy and other seizure disorders (Kubicki et al., 2000).

properties

IUPAC Name

N-cyclopentyl-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-15-8-10(11(18-2)7-12(15)16)13(17)14-9-5-3-4-6-9/h7-9H,3-6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNCZXLFNBOADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.